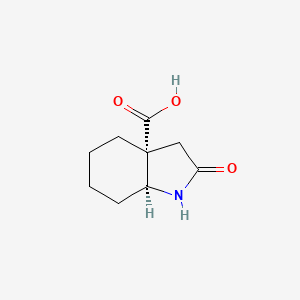

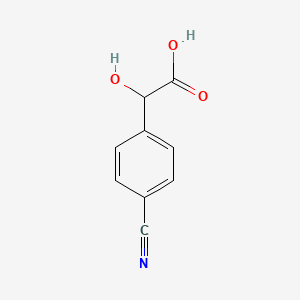

(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

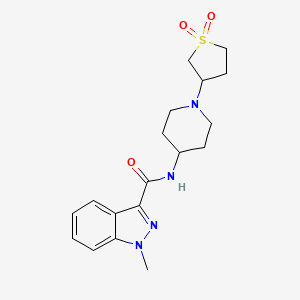

(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as Serinolamide A, and it is a natural product that has been isolated from a marine sponge. The unique chemical structure of Serinolamide A has made it an interesting compound for researchers, and its potential applications in the field of medicine and biotechnology are being explored.

Aplicaciones Científicas De Investigación

Synthesis and Structure Exploration : Research by Nadirova et al. (2019) focused on the synthesis of esterification products related to this compound, revealing insights into the structural characteristics and formation processes of these compounds (Nadirova et al., 2019).

Antibacterial and Antifungal Activities : A study by Raju et al. (2015) synthesized indole-2-carboxylic acid derivatives, demonstrating significant antibacterial and moderate antifungal activities, suggesting potential for therapeutic applications (Raju et al., 2015).

Preparation for Peptide Synthesis : Sayago et al. (2007) described the preparation of an analogue of this compound, highlighting its utility in peptide synthesis and its enantiomerically pure form, achieved through effective synthetic and chromatographic techniques (Sayago et al., 2007).

Antioxidant Potentials : Naik et al. (2012) reported on novel indole-2-carboxylic acid analogues, identifying compounds with high antioxidant activity, which is crucial for various biomedical applications (Naik et al., 2012).

Biotechnological Applications : Aurich et al. (2012) discussed the biotechnological preparation of related oxo- and hydroxycarboxylic acids, emphasizing their role as new building blocks in organic synthesis and highlighting the green chemistry aspects of their production (Aurich et al., 2012).

Anticancer Potential : Kryshchyshyn-Dylevych et al. (2021) synthesized indole-azolidinone hybrids and evaluated their anticancer activity, discovering compounds with significant cytotoxic action towards various cancer cells, indicating potential for cancer therapy (Kryshchyshyn-Dylevych et al., 2021).

Amidation of Carboxylic Acids : Kang et al. (2008) explored the use of related compounds in the amidation of carboxylic acids, demonstrating the efficiency of these compounds as coupling agents for producing amides (Kang et al., 2008).

Synthesis of Hydroxyindole Carboxylic Acids : Marchelli et al. (1969) developed a synthesis method for hydroxyindole-3-carboxylic acids, contributing to the understanding of these compounds' metabolic pathways in biology and medicine (Marchelli et al., 1969).

Mecanismo De Acción

Mode of Action

This compound is deesterified to the diacid metabolite, trandolaprilat, which is approximately eight times more active as an inhibitor of ACE activity . The effect of this compound in hypertension appears to result primarily from the inhibition of circulating and tissue ACE activity thereby reducing angiotensin II formation, decreasing vasoconstriction, decreasing aldosterone secretion, and increasing plasma renin .

Biochemical Pathways

The compound affects the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, it reduces the formation of angiotensin II, leading to decreased vasoconstriction and aldosterone secretion. This results in diuresis, natriuresis, and a small increase of serum potassium .

Pharmacokinetics

The ACE-inhibiting activity of this compound is primarily due to its diacid metabolite, trandolaprilat . Cleavage of the ester group of the compound, primarily in the liver, is responsible for conversion . The absolute bioavailability after oral administration of the compound is about 10% as the compound and 70% as trandolaprilat .

Result of Action

The compound’s action results in decreased blood pressure and reduced fluid volume . It also leads to a small increase in serum potassium . The compound exerts antihypertensive actions even in patients with low-renin hypertension .

Propiedades

IUPAC Name |

(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-5-9(8(12)13)4-2-1-3-6(9)10-7/h6H,1-5H2,(H,10,11)(H,12,13)/t6-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMDDKLJTIBXGL-IMTBSYHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC(=O)NC2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@]2(CC(=O)N[C@H]2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

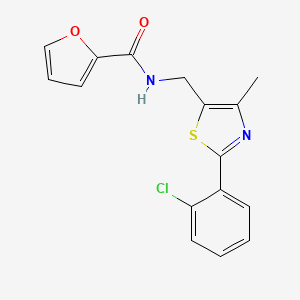

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)

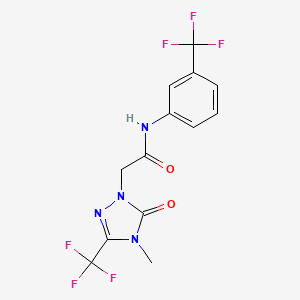

![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)

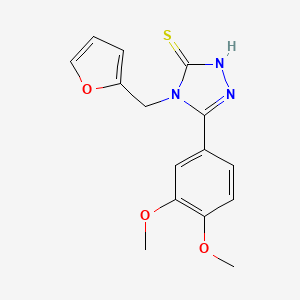

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)

![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)